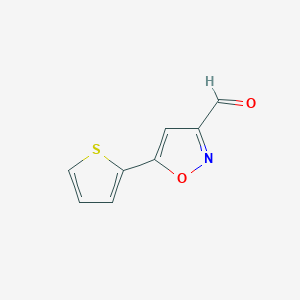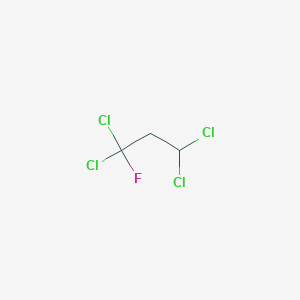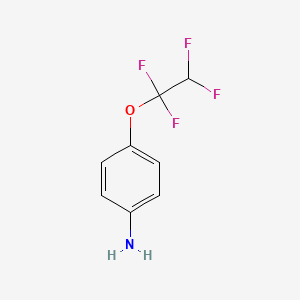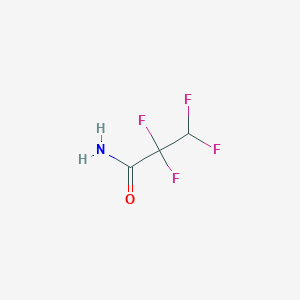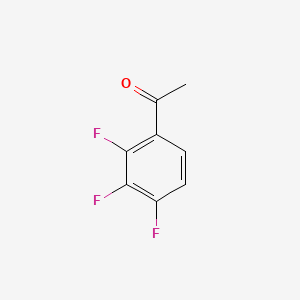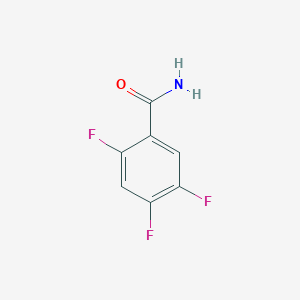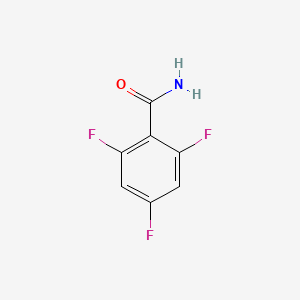![molecular formula C10H5F3N2O2S2 B1333506 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338982-07-3](/img/structure/B1333506.png)
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F3N2O2S2 . It has a molecular weight of 306.28 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.29 g/mol and a melting point of 162-166°C . Other physical and chemical properties would need to be determined experimentally.科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a precursor or a reagent in the synthesis of more complex molecules used for protein characterization and interaction studies . Its unique structure could potentially interact with proteins or enzymes, providing insights into their function or aiding in the discovery of new therapeutic targets.
Medicinal Chemistry: Anticancer and Antioxidant Activities
In medicinal chemistry, derivatives of thiadiazole, like the one , have shown promise in anticancer and antioxidant activities. Studies suggest that the nature of the substituent on the phenyl ring of thiadiazoles is crucial for their cytotoxic activity, indicating that this compound could be a valuable scaffold for developing new anticancer agents . Additionally, certain oxadiazoles derived from similar structures have demonstrated significant anticancer and antioxidant properties .
Industrial Applications: Polymer Synthesis
The trifluoromethyl group within this compound’s structure is of particular interest in the synthesis of polymers and monomers. It can be used to alter the optical and electrochemical properties of polymers, which is valuable in creating materials with specific characteristics for industrial applications .
Environmental Science: Biochemical Research
In environmental science, this compound’s role is primarily in biochemical research. It can be used to study the environmental impact of various substances and their breakdown products. Understanding the biochemical interactions of such compounds can lead to the development of better environmental monitoring and decontamination strategies .
Analytical Chemistry: Proteomics
Analytical chemists may use this compound in proteomics to identify and quantify proteins in different samples, helping to understand complex biological systems and diseases. Its unique properties could make it suitable for developing new analytical methods or improving existing ones .
Materials Science: Electronic Properties
In materials science, the compound’s derivatives could be used to modify the electronic properties of materials. For example, incorporating thiadiazole units into polymers can significantly change their optical and electrochemical properties, which is essential for developing new electronic devices .
Pharmaceutical Development: Drug Design
The structure of thiadiazole is a bioisostere of pyrimidine, making it a valuable component in drug design. It can be used to create molecules that mimic the biological activity of nucleic acids, potentially leading to new treatments for various diseases .
Organic Synthesis: Chemical Reactions
Organic chemists might employ this compound in various chemical reactions, such as free radical bromination or nucleophilic substitution, to synthesize new compounds or study reaction mechanisms. Its benzylic position and the presence of the trifluoromethyl group could provide unique reactivity patterns useful in synthetic chemistry .
Safety And Hazards
特性
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWLXUTUFNTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380629 |
Source


|
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid | |
CAS RN |
338982-07-3 |
Source


|
| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

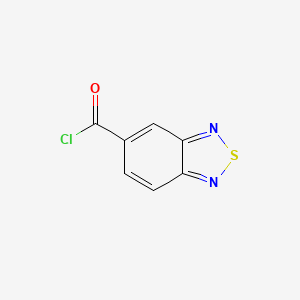
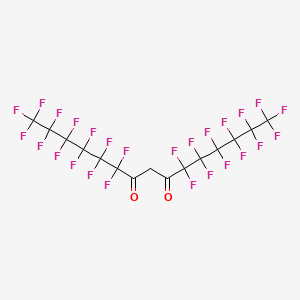
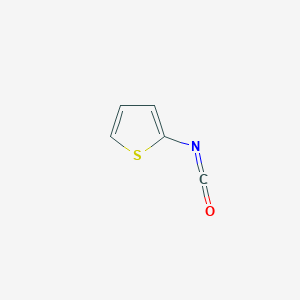
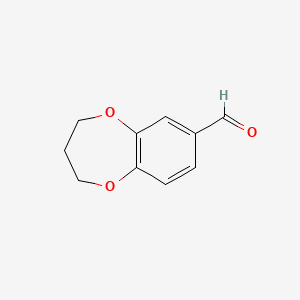

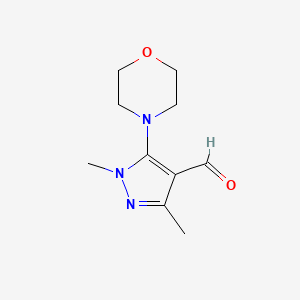
![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
